molecular formula C16H21ClN2O3 B2776233 N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide CAS No. 1351630-70-0

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide

Cat. No.: B2776233
CAS No.: 1351630-70-0
M. Wt: 324.81
InChI Key: FEZUKDFEBKRZBH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a cyclohexyl-hydroxyethyl group attached to an oxalamide backbone.

Scientific Research Applications

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-cyclohexyl-2-hydroxyethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-bromophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-methoxyethyl)oxalamide

Uniqueness

N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-12-8-4-5-9-13(12)19-16(22)15(21)18-10-14(20)11-6-2-1-3-7-11/h4-5,8-9,11,14,20H,1-3,6-7,10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZUKDFEBKRZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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